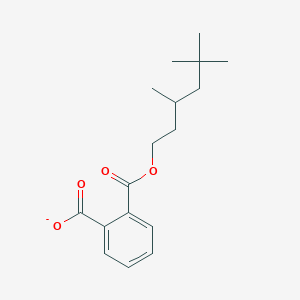

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, commonly referred to as a phthalate ester, is a chemical compound primarily used as a plasticizer. It has garnered attention due to its biological activity and potential health implications. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H30O4. It is characterized by a benzene ring with two carboxylic acid groups and a branched alkyl chain. The structure contributes to its physical properties such as low volatility and hydrophobicity.

Cytotoxicity

Recent studies have demonstrated that 1,2-benzenedicarboxylic acid esters exhibit varying degrees of cytotoxicity against different cell lines. For instance:

- Cytotoxic Effects on Cancer Cell Lines : Research indicated that the compound showed significant cytotoxic activity against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The cytotoxic effects of the compound are attributed to several mechanisms:

- Induction of Apoptosis : Morphological changes in treated cancer cells suggest that the compound may induce apoptosis. This was evidenced by characteristic apoptotic features observed under microscopy.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased cell death.

These mechanisms are critical in understanding how phthalate esters can selectively target cancerous cells while sparing normal cells.

Study on Phthalates

A comprehensive toxicity review highlighted the biological activities of various phthalates including mono(3,5,5-trimethylhexyl) esters. The findings suggest that while these compounds can be effective against certain cancer cell lines, their environmental persistence raises concerns about potential endocrine-disrupting effects .

Antimicrobial Properties

In addition to cytotoxicity against cancer cells, some studies have explored the antimicrobial properties of related phthalate esters. For example, volatile oils derived from plants containing similar structures showed significant antibacterial activity with MIC values ranging from 100 to 800 µg/mL against various bacterial strains . This suggests a broad spectrum of biological activity associated with compounds structurally related to phthalates.

Applications De Recherche Scientifique

Plasticizers in Polymeric Materials

One of the primary applications of 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester is as a plasticizer in polymer formulations. Plasticizers are substances added to materials to increase their flexibility and workability. This compound is particularly effective in softening polyvinyl chloride (PVC), making it suitable for various applications such as:

- Flexible PVC products : Used in flooring, wall coverings, and electrical cables.

- Coatings and adhesives : Enhances the performance and durability of coatings used in construction and automotive industries.

Environmental Implications

Research indicates that phthalate esters, including 1,2-benzenedicarboxylic acid derivatives, can act as endocrine disruptors. This has led to increased scrutiny and regulation regarding their use in consumer products. Studies have shown that exposure to these compounds may have immunosuppressive effects . As a result:

- Regulatory Actions : Many countries are phasing out certain phthalates from consumer products due to health concerns.

- Alternatives Development : There is ongoing research into developing safer alternatives to traditional phthalate plasticizers.

Biodegradation Studies

Recent studies have focused on the biodegradation of phthalate esters to assess their environmental impact. Research has shown that certain bacterial strains can effectively degrade 1,2-benzenedicarboxylic acid esters under anaerobic conditions . This is significant for:

- Waste Management : Understanding the degradation pathways can help in developing better waste treatment processes.

- Environmental Remediation : Potential applications in bioremediation strategies for contaminated sites.

Case Study 1: Plasticizer Performance Evaluation

A study conducted by researchers evaluated the performance of various plasticizers, including mono(3,5,5-trimethylhexyl) phthalate in PVC formulations. The findings indicated that this compound provided superior flexibility and thermal stability compared to traditional plasticizers like diethyl phthalate .

| Property | Mono(3,5,5-trimethylhexyl) Phthalate | Diethyl Phthalate |

|---|---|---|

| Flexibility | High | Medium |

| Thermal Stability | Excellent | Good |

| Migration Resistance | High | Low |

Case Study 2: Immunotoxicity Assessment

In another study assessing the immunotoxic effects of various phthalates on laboratory animals, mono(3,5,5-trimethylhexyl) phthalate was found to exhibit significant immunosuppressive effects at higher concentrations . This highlights the need for careful monitoring of exposure levels in industrial settings.

Propriétés

IUPAC Name |

2-(3,5,5-trimethylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYLVAMNLWRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027637 |

Source

|

| Record name | Mono(3,5,5-trimethylhexyl) Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297182-83-3 |

Source

|

| Record name | Mono(3,5,5-trimethylhexyl) Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.